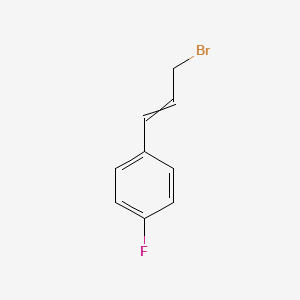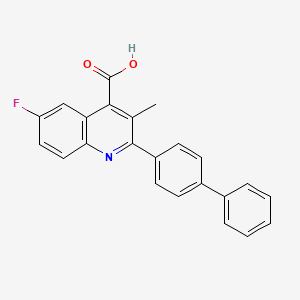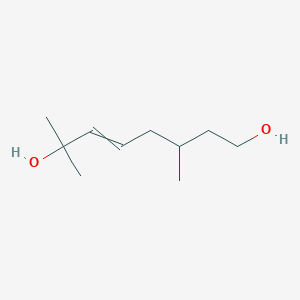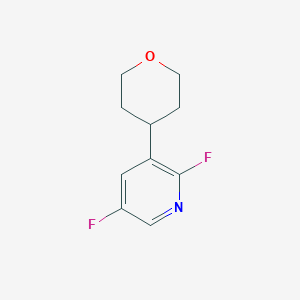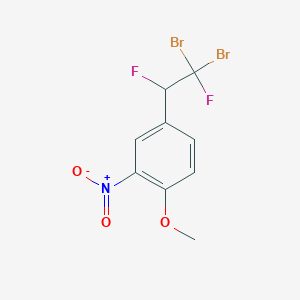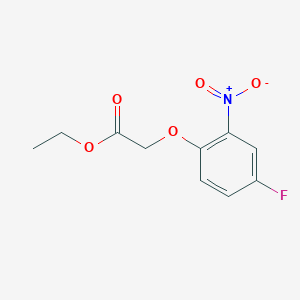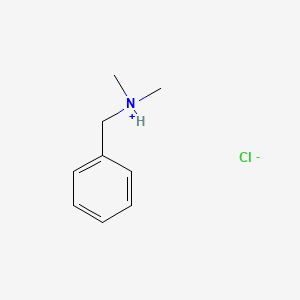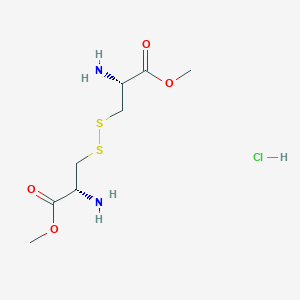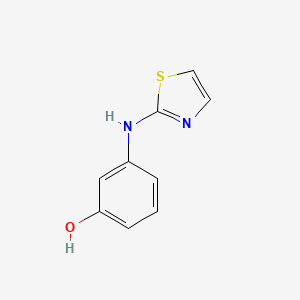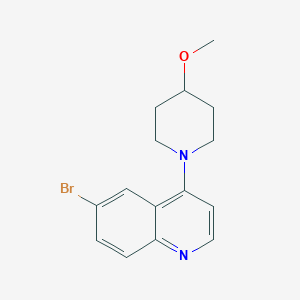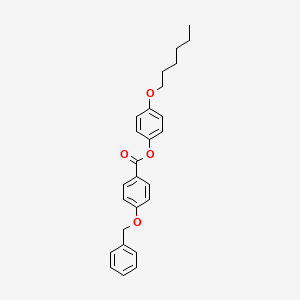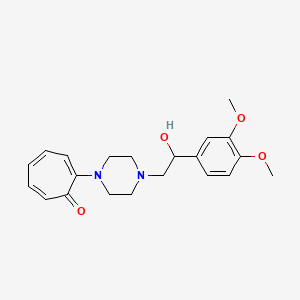
Ciladopa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ciladopa is a complex organic compound with a unique structure that combines a piperazine ring, a cycloheptatriene ring, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ciladopa typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.
Cycloheptatriene Ring Formation: The cycloheptatriene ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Final Coupling: The final step involves coupling the piperazine derivative with the cycloheptatriene derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Ciladopa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated precursors, nucleophiles, basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized piperazine derivatives.
科学研究应用
Ciladopa has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ciladopa involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity, leading to altered biochemical pathways.
Receptor Interaction: Modulating receptor activity, affecting cellular signaling and function.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1-yl (furan-2-yl)methanone: Shares the dimethoxyphenyl group and exhibits similar bioactive properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: Contains the dimethoxyphenyl group and is used in medicinal chemistry.
Uniqueness
Ciladopa is unique due to its combination of a piperazine ring, a cycloheptatriene ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-[4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3 |
InChI 键 |
SGEKLKJQLHJVDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

